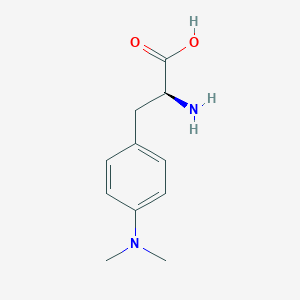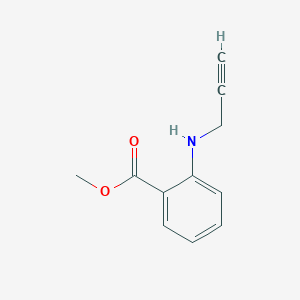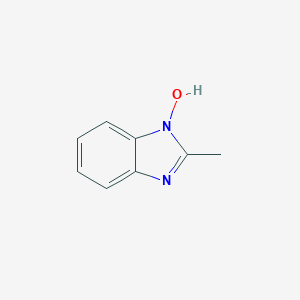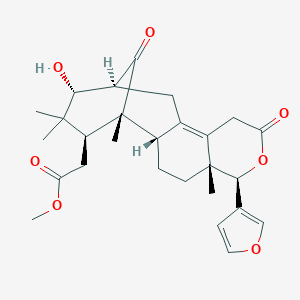
4-Dimethylamino-L-phenylalanine
Vue d'ensemble
Description
4-Dimethylamino-L-phenylalanine is a chemical compound with the molecular formula C11H16N2O2 . It is also known by other names such as 4-(Dimethylamino)-L-phenylalanin [German], 4-(Dimethylamino)-L-phenylalanine [ACD/IUPAC Name], and 4-(Diméthylamino)-L-phénylalanine [French] .
Synthesis Analysis
The synthesis of 4-Dimethylamino-L-phenylalanine involves various methods based on enantioselective enzymes . Recent studies have focused on the identification, engineering, and application of enzymes in novel biocatalytic processes . These enzymes have been combined and applied to multi-enzymatic processes representing in vitro pathways of alternative/exchangeable enzymes that allow the generation of an artificial metabolism for D-AAs synthetic purposes .Molecular Structure Analysis
The molecular structure of 4-Dimethylamino-L-phenylalanine is characterized by an average mass of 208.257 Da and a monoisotopic mass of 208.121185 Da . It has one defined stereocentre .Applications De Recherche Scientifique
Enzymatic Reaction Modeling
- Mimicking Phenylalanine Ammonia Lyase : Research explored the synthesis of compounds mimicking the action of phenylalanine ammonia lyase enzymes, providing insights into the enzyme's reaction mechanism (Rettig, Sigrist, & Rétey, 2000).
Metabolic Pathway Studies
- L-Phenylalanine Production in E. coli : A study developed an in vitro system for investigating phenylalanine biosynthesis in E. coli, enhancing understanding of its metabolic pathways (Ding et al., 2016).
Computational Analysis
- Conformational Analysis of Dimers and Ions : Computational investigations of various conformations of L-phenylalanine and its derivatives, including ionized forms, provided insights into the structural and stability aspects (Purushotham, Vijay, & Sastry, 2012).
Protein Engineering
- Fluorescent Amino Acid Synthesis : The development of a novel fluorescent α-amino acid based on L-phenylalanine showcased potential applications in biotechnology and pharmaceutical research (Gupta, Garreffi, & Guo, 2020).
Biochemical and Molecular Characterization
- Enzymatic Inhibition Studies : Research into the synthesis of imidazolidinone derivatives of L-phenylalanine informed on their specificity in inhibiting amino acid decarboxylases, contributing to biochemical understanding of enzyme inhibition (Smissman, Inloes, El-Antably, & Shaffer, 1976).
Enzymatic and Structural Analyses
- Studying Phenylalanine Hydroxylase : Investigations into phenylalanine hydroxylase, including its kinetic and regulatory properties, have provided critical insights into its biochemical behavior and potential therapeutic applications (Bjørgo, de Carvalho, & Flatmark, 2001).
Genetic and Metabolic Engineering
- Enhancing L-Phenylalanine Production : Genetic engineering approaches have been employed in E. coli to boost L-phenylalanine production, demonstrating the utility of metabolic engineering in biotechnological applications (Liu et al., 2018).
Peptide and Protein Research
- Fluorophore Development for Labeling : The creation of N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine as a new fluorescent marker for peptides and proteins highlights its significance in molecular biology research (Siemion, Stefanowicz, & Jankowski, 1987).
Orientations Futures
The future directions in the research and application of 4-Dimethylamino-L-phenylalanine could involve further exploration of its synthesis methods, potential uses, and biological activities . There is a surge in interest and investigations on D-amino acids, including 4-Dimethylamino-L-phenylalanine, due to their significant biological activities .
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)7-10(12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEYFCOAPFGKLX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173695 | |
| Record name | 4'-Dimethylaminophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylamino-L-phenylalanine | |
CAS RN |
1991-95-3 | |
| Record name | 4'-Dimethylaminophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Dimethylaminophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)

![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)
![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)









